molecular formula C24H21N3O6 B2475866 (E)-N-(3-morpholino-1-(5-(3-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide CAS No. 302780-10-5

(E)-N-(3-morpholino-1-(5-(3-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B2475866
CAS No.: 302780-10-5
M. Wt: 447.447
InChI Key: PISMNRKRNVADFO-LTGZKZEYSA-N
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Description

(E)-N-(3-morpholino-1-(5-(3-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide is a synthetic organic compound characterized by a complex structure featuring a furan ring substituted with a 3-nitrophenyl group, a morpholino moiety, and a benzamide group. The E-configuration of the propen-2-yl bridge introduces steric and electronic specificity, which may influence its intermolecular interactions and biological activity.

Properties

IUPAC Name

N-[(E)-3-morpholin-4-yl-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6/c28-23(17-5-2-1-3-6-17)25-21(24(29)26-11-13-32-14-12-26)16-20-9-10-22(33-20)18-7-4-8-19(15-18)27(30)31/h1-10,15-16H,11-14H2,(H,25,28)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISMNRKRNVADFO-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-morpholino-1-(5-(3-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide is a synthetic compound that belongs to the class of enones. Its structure features a morpholine ring, a furan ring substituted with a nitrophenyl group, and an enone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of the compound is C18H18N4O4C_{18}H_{18}N_{4}O_{4}. The structural representation can be summarized as follows:

 E N 3 morpholino 1 5 3 nitrophenyl furan 2 yl 3 oxoprop 1 en 2 yl benzamide\text{ E N 3 morpholino 1 5 3 nitrophenyl furan 2 yl 3 oxoprop 1 en 2 yl benzamide}

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This allows it to interact with nucleophilic sites on proteins or other biomolecules, potentially modulating enzyme activity or disrupting protein-protein interactions. Such interactions can lead to various biological effects, including anti-inflammatory and cytotoxic activities.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

1. Anticancer Activity

Several studies have reported that compounds containing similar structural motifs exhibit significant anticancer properties. The enone moiety is particularly effective in inducing apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation.

2. Antimicrobial Properties

The presence of both the furan and nitrophenyl groups suggests potential antimicrobial activity. Compounds with such structures have been shown to exhibit activity against various bacterial strains, including resistant strains.

3. Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of enones, including those similar to this compound, on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that the compounds induced significant cell death at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of nitrophenyl-substituted furan derivatives. In vitro tests demonstrated that these compounds exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
Compound AMorpholine + FuranAnticancer
Compound BNitrophenyl + FuranAntimicrobial
Compound CMorpholine + NitroAnti-inflammatory

Comparison with Similar Compounds

Aromatic Substituents

  • Target Compound : 3-nitrophenyl on the furan ring.
  • Analog 1: N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide (CAS: 500273-66-5) features a 3-chlorophenyl group instead of nitro, paired with a 4-methoxybenzamide .
  • Analog 2: N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-3-phenyloxirane-2-carboxamide includes a 2-chlorophenyl substituent and an oxirane (epoxide) ring .

Impact :

  • Steric Effects : The 3-nitrophenyl group occupies a para position on the furan, while analogs 1 and 2 have chloro substituents in ortho/meta positions, altering steric hindrance.

Amine and Amide Groups

  • Target Compound: Morpholino group (N-linked six-membered ring).
  • Analog 1: 3-methoxypropylamino group (linear chain with methoxy terminus).
  • Analog 2 : 4-methylpiperazinyl group (seven-membered ring with nitrogen and methyl group) .

Impact :

  • Solubility: Morpholino and piperazinyl groups typically enhance aqueous solubility compared to linear methoxypropyl chains.

Stereochemical Differences

  • Target Compound : E-configuration at the propen-2-yl bridge.
  • Analogs 1 and 2 : Z-configuration .

Impact :

Structural and Hypothetical Functional Comparison Table

Feature Target Compound Analog 1 (CAS: 500273-66-5) Analog 2
Aromatic Substituent 3-nitrophenyl (electron-withdrawing) 3-chlorophenyl (moderately electron-withdrawing) 2-chlorophenyl (sterically hindered)
Amine Group Morpholino (cyclic, O-containing) 3-methoxypropylamino (linear) 4-methylpiperazinyl (cyclic, N-containing)
Configuration E Z Z
Key Functional Groups Benzamide, nitro, furan 4-methoxybenzamide, chloro, furan Oxirane, chloro, piperazinyl
Hypothetical Solubility Moderate-High (cyclic amine) Low-Moderate (linear chain) Moderate (piperazinyl group)

Research Findings and Limitations

While structural analogs such as those in and have been synthesized and cataloged, experimental data on the target compound’s physicochemical or pharmacological properties are absent in the provided sources.

Critical Gaps :

  • No empirical data on solubility, stability, or bioactivity for the target compound.
  • Limited comparative studies between E- and Z-configured analogs in this structural class.

Q & A

Q. Optimization Parameters :

  • Temperature : Controlled heating (60–80°C) for coupling steps to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nitro-group-containing intermediates .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate enamine formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign chemical shifts to confirm the presence of morpholino (δ 2.5–3.5 ppm for N-CH₂), furan (δ 6.5–7.5 ppm for aromatic protons), and enamine (δ 8.0–8.5 ppm for conjugated C=O) groups. Coupling constants (e.g., J = 15 Hz for trans enamine protons) validate stereochemistry .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm error) .

Advanced: How can density functional theory (DFT) predict its electronic properties and reactivity?

Methodological Answer:

  • Computational Setup :
    • Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to improve accuracy in predicting thermochemical properties (e.g., atomization energies, ionization potentials) .
    • Basis sets (e.g., 6-31G*) model electron distribution in the nitro group and conjugated enamine system.
  • Key Outputs :
    • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer behavior and redox activity.
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient) .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Cross-Validation :
    • Compare NMR data with structurally analogous compounds (e.g., nitrobenzamide derivatives) to resolve ambiguous assignments .
    • Use X-ray crystallography (if crystals are obtainable) with SHELXL refinement to resolve stereochemical ambiguities .
  • Reproducibility :
    • Replicate synthesis under identical conditions (see for split-plot experimental designs) to confirm purity and structural consistency .

Advanced: What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

  • Crystallization Techniques :
    • Slow evaporation (solvent: dichloromethane/methanol) promotes ordered crystal growth.
    • Additives (e.g., hexane as anti-solvent) induce nucleation .
  • Data Collection :
    • Use high-resolution synchrotron sources for small or weakly diffracting crystals.
    • SHELXD for phase problem resolution in twinned crystals .

Advanced: How to design experiments for evaluating biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Target Selection : Prioritize kinases or nitroreductases due to the nitro group’s redox activity.
    • Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate to calculate IC₅₀ values .
  • Control Strategies :
    • Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO ≤0.1%) .
  • Data Analysis :
    • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance in biological replicates .

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